molecular formula C10H15N3 B2655056 N-cyclohexylpyrimidin-2-amine CAS No. 14080-24-1

N-cyclohexylpyrimidin-2-amine

Cat. No.: B2655056
CAS No.: 14080-24-1
M. Wt: 177.251
InChI Key: KJCZIGIPLGGJRT-UHFFFAOYSA-N
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Description

N-Cyclohexylpyrimidin-2-amine (CAS 14080-24-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with a cyclohexylamine group, a structure recognized as a key scaffold in the development of kinase inhibitors . Specifically, the aminopyrimidine core is a privileged structure in the design of novel and potent small-molecule inhibitors, such as Polo-like kinase 4 (PLK4) inhibitors, which are being investigated for their potential in anticancer research . The compound serves as a versatile chemical intermediate for further functionalization and is available for research and development applications. It is offered with a guaranteed purity of 98% and is supported by comprehensive analytical data, including NMR, HPLC, and LC-MS characterization to ensure quality and consistency in your research . This product is strictly for research and development use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h4,7-9H,1-3,5-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCZIGIPLGGJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-24-1
Record name N-cyclohexylpyrimidin-2-amine
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Advanced Synthetic Methodologies for N Cyclohexylpyrimidin 2 Amine and Its Structural Analogues

Critical Review of Established and Emerging Synthetic Routes to 2-Aminopyrimidines

The synthesis of the 2-aminopyrimidine (B69317) core is central to accessing N-cyclohexylpyrimidin-2-amine. Traditionally, this involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound or its equivalent. oup.com While robust, this method often requires harsh conditions. Modern synthetic chemistry has driven the development of more sophisticated and efficient routes.

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, minimizing waste and operational complexity by combining multiple reaction steps into a single procedure. chemrxiv.org Several innovative MCRs have been developed for the synthesis of 2-aminopyrimidines.

One notable example is a three-component reaction involving ketones, arylacetylenes, and guanidine, catalyzed by a potassium tert-butoxide/DMSO system, which yields 2-aminopyrimidines in up to 80% yield. acs.org This method allows for the assembly of the pyrimidine (B1678525) ring from readily available starting materials in a single pot. acs.org Another powerful approach involves the microwave-assisted condensation of chalcones (derived from acetophenones and aldehydes) with guanidine nitrate, offering a rapid route to substituted aminopyrimidines. nanobioletters.com These methods exemplify how complex heterocyclic systems can be constructed with high atom economy.

Table 1: Comparison of Selected One-Pot/Multicomponent Reactions for 2-Aminopyrimidine Synthesis
MethodReactantsCatalyst/ConditionsKey Advantages
Trofimov et al.Ketones, Arylacetylenes, GuanidineKOBut/DMSO, 70-100 °CHigh atom economy, readily available starting materials. acs.org
Goswami et al.β-Diketones, Substituted GuanidinesMicrowave irradiation, solvent-freeRapid, clean, one-pot two-step procedure. oup.com
Microwave-Assisted Chalcone CyclizationChalcones, Guanidine NitrateZinc chloride, microwave irradiationEco-friendly, rapid access to diverse derivatives. nanobioletters.com

In line with the principles of green chemistry, recent research has focused on developing environmentally benign synthetic protocols. These methods aim to reduce the use of hazardous solvents, minimize waste, and lower energy consumption. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a prominent green technique, often enabling solvent-free reactions with significantly reduced reaction times. rasayanjournal.co.in For instance, diversely substituted 2-aminopyrimidines have been synthesized under solvent- and catalyst-free microwave conditions from substituted guanidines and β-diketones. oup.comoup.com This one-pot, two-step protocol is noted for its speed and cleanliness. oup.com Similarly, the direct synthesis of 5- and 6-substituted 2-aminopyrimidines has been achieved through a solvent-free, microwave-assisted reaction between β-ketoesters and guanidine hydrochloride. rsc.org

Another key green strategy is the development of solvent-free reactions at ambient or slightly elevated temperatures. A notable example is the synthesis of twenty-seven 2-aminopyrimidine derivatives by fusing 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent- and catalyst-free conditions, showcasing a simple and efficient methodology. mdpi.comnih.gov These approaches not only reduce the environmental impact but also often simplify product purification. rasayanjournal.co.in

Table 2: Overview of Green Chemistry Approaches in 2-Aminopyrimidine Synthesis
Green ApproachDescriptionExample ApplicationReference
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, often without a solvent.One-pot synthesis from β-diketones and substituted guanidines. oup.com
Solvent-Free Reactions Conducts reactions in the absence of a solvent, reducing waste and simplifying workup.Fusion of 2-amino-4,6-dichloropyrimidine with amines. mdpi.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step, maximizing atom economy.Synthesis from ketones, arylacetylenes, and guanidine. acs.org
Use of Benign Solvents Employs environmentally friendly solvents like water or ionic liquids.(General principle for pyrimidine synthesis). rasayanjournal.co.in

Optimized Synthesis of this compound: Process Intensification and Scale-Up Considerations

The direct synthesis of this compound is most classically achieved by the condensation of cyclohexylguanidine (B89088) with a three-carbon electrophilic synthon, such as malondialdehyde or a derivative thereof. For industrial-scale production, optimizing this process for efficiency, safety, and cost is paramount. Process intensification, which involves developing innovative equipment and techniques, offers significant benefits over traditional batch processing, including improved energy efficiency, higher yields, and enhanced safety. mdpi.comfrontiersin.org

Applying process intensification principles to the synthesis of this compound could involve the use of continuous flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to better yield and purity. unito.it The enhanced heat and mass transfer in microreactors can accelerate reaction rates and minimize the formation of byproducts, which is crucial for scale-up operations. mdpi.com

Detailed kinetic and thermodynamic data for the specific synthesis of this compound are not extensively reported in the public literature. However, general principles of pyrimidine biosynthesis and chemical synthesis provide insight. The formation of the pyrimidine ring is a thermodynamically favorable process, driven by the creation of a stable aromatic system. wikipedia.org

The key reaction steps, including the initial condensation and subsequent cyclization/dehydration, are subject to kinetic control. creative-proteomics.com The rate-limiting step in the de novo biosynthesis of pyrimidines is often the initial formation of carbamoyl (B1232498) phosphate (B84403), a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com In chemical synthesis, the reaction rate is influenced by factors such as temperature, catalyst choice, pH, and the concentration of reactants. For instance, the cyclization step is often acid or base-catalyzed. Understanding these parameters is crucial for optimizing reaction times and throughput in a scaled-up process. Allosteric regulation is a key feature in the biological pathways, where enzymes are activated or inhibited by molecules like ATP and CTP, ensuring the production of nucleotides matches cellular demand. libretexts.org

Achieving high chemo- and regioselectivity is critical, particularly when synthesizing unsymmetrically substituted pyrimidines. For this compound, the primary challenge is ensuring the selective formation of the desired constitutional isomer. This is typically controlled by the choice of starting materials. The reaction between a pre-formed N-cyclohexylguanidine and a symmetric C3-electrophile (e.g., malondialdehyde) ensures that the cyclohexylamino group is unambiguously placed at the C2 position of the pyrimidine ring.

When using unsymmetrical C3-electrophiles, regioselectivity becomes a significant challenge, potentially leading to a mixture of products. Advanced synthetic methods can offer solutions. For example, reagent-based cyclization methods for other heterocycles have demonstrated that the choice of cyclizing agent can dictate the regiochemical outcome. nih.gov While not specifically demonstrated for this compound, such strategies could be adapted to control the formation of this compound from more complex or unsymmetrical precursors.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The this compound scaffold is an attractive starting point for developing new molecules with specific biological activities or material properties. By systematically modifying its structure, researchers can conduct Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies to optimize for a desired outcome. nih.gov

The synthesis of derivatives can be achieved through two primary strategies:

Building Block Approach : Synthesizing the pyrimidine ring using substituted cyclohexylguanidines or substituted C3-synthons. This allows for variation in the cyclohexyl moiety or at positions 4, 5, and 6 of the pyrimidine ring from the outset.

Post-Functionalization : Modifying a pre-formed pyrimidine core. For example, starting with 2-amino-4,6-dichloropyrimidine, one can sequentially substitute the chlorine atoms. One chlorine can be replaced with cyclohexylamine (B46788), and the other can be replaced with a different nucleophile to introduce diversity at the C4 or C6 position. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for post-functionalization, enabling the formation of C-N bonds between a halogenated pyrimidine and various amines. nih.govnih.govwikipedia.org This method has been successfully used to synthesize libraries of N-arylpyrimidin-2-amine derivatives for biological screening. nih.govnih.gov Such studies have been crucial in developing ligands for histamine (B1213489) H4 receptors and inhibitors for various kinases. nih.govresearchgate.net

Table 3: Strategies for Derivative Synthesis for SAR/SPR Studies
Position of ModificationSynthetic StrategyPotential SubstituentsPurpose of Modification
Pyrimidine C4/C6 Nucleophilic aromatic substitution on a dihalopyrimidine precursor.Alkoxy, alkylamino, arylamino, piperazine (B1678402) groups.Modulate solubility, polarity, and interaction with biological targets. mdpi.comnih.gov
Pyrimidine C5 Building block approach using a C5-substituted C3-synthon.Halogens, alkyl, aryl groups.Steric and electronic tuning of the pyrimidine core. rsc.org
Cyclohexyl Ring Building block approach using a substituted cyclohexylamine to form the guanidine.Hydroxyl, amino, carboxyl groups.Introduce new hydrogen bonding sites, alter lipophilicity.
Exocyclic Amine (N-H) Post-functionalization (e.g., alkylation, acylation).Alkyl, aryl, acyl groups.Block hydrogen bond donor capability, explore steric effects.

Strategies for Functional Group Modification on the Pyrimidine Core

The functionalization of the pyrimidine ring is a key strategy for modulating the physicochemical and pharmacological properties of this compound analogues. A common and versatile approach involves the use of appropriately substituted pyrimidine precursors, such as those bearing halogen atoms, which can be readily displaced by a variety of nucleophiles.

A prevalent method for the synthesis of N-substituted 2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. This often involves the reaction of a chloropyrimidine derivative with the desired amine. For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been achieved through microwave-assisted reaction of 2-amino-4-chloropyrimidine (B19991) with a range of substituted amines in the presence of a base like triethylamine. nih.govmdpi.com This approach offers a rapid and efficient route to a library of analogues. The general scheme for this reaction is depicted below:

SNAr Reaction Scheme

Scheme 1: General scheme for the synthesis of 2-amino-4-substituted-pyrimidine derivatives via nucleophilic aromatic substitution.

Another powerful tool for the formation of the C-N bond in these systems is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the coupling of an amine with a halide or triflate-substituted pyrimidine, providing a general and high-yielding route to N-aryl and N-alkyl pyrimidin-2-amines.

Furthermore, direct C-H functionalization has emerged as a powerful strategy for the C2-selective amination of pyrimidines. This method avoids the pre-functionalization of the pyrimidine ring, offering a more atom-economical approach. nih.govresearchgate.net These advanced methods provide a versatile toolkit for the synthesis of a diverse array of this compound analogues with various functional groups on the pyrimidine core, enabling extensive structure-activity relationship studies.

The following table summarizes some examples of functionalized N-substituted pyrimidin-2-amine analogues synthesized through these methods.

Starting MaterialReagentMethodProductReference
2-Amino-4-chloropyrimidineSubstituted amine, TriethylamineMicrowave synthesis4-(Substituted)-N-pyrimidin-2-amine nih.gov
2,4-DichloropyrimidineAmineNucleophilic Aromatic Substitution2-Amino-4-alkoxypyrimidine acs.org
PyrimidineAmineC-H Amination2-Aminopyrimidine nih.govresearchgate.net

This table is for illustrative purposes and does not represent an exhaustive list.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into this compound analogues can have a profound impact on their biological activity, as stereoisomers often exhibit different pharmacological profiles. Therefore, the development of stereoselective synthetic methods is of great importance.

One approach to obtaining chiral analogues is through the use of chiral starting materials. For example, a chiral cyclohexylamine derivative can be reacted with a suitable pyrimidine precursor to yield an enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed to introduce stereocenters in a controlled manner. For instance, the asymmetric hydrogenation of prochiral pyrimidine-containing substrates, catalyzed by a chiral transition metal complex, can provide access to chiral saturated pyrimidine derivatives. Manganese-catalyzed asymmetric hydrogenation of multi-nitrogen heteroaromatic compounds has been reported, offering a potential route to chiral pyrimidine-containing molecules. nih.gov

Another strategy involves the use of enzymes as catalysts. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for example, have been utilized in the synthesis of chiral acyclic pyrimidine nucleoside analogues. This biocatalytic approach can offer high enantioselectivity under mild reaction conditions.

The synthesis of chiral pyrimidine derivatives can also be achieved through chiral auxiliary-mediated reactions or by the separation of racemic mixtures using chiral chromatography.

The following table provides a conceptual overview of potential strategies for the stereoselective synthesis of chiral this compound analogues.

StrategyDescriptionPotential ApplicationReference
Chiral Starting MaterialsUse of enantiomerically pure cyclohexylamine derivatives.Direct synthesis of chiral analogues.N/A
Asymmetric CatalysisTransition metal-catalyzed asymmetric hydrogenation of a prochiral pyrimidine precursor.Enantioselective reduction of a double bond in the pyrimidine ring or a substituent. nih.gov
BiocatalysisEnzymatic reactions, such as those catalyzed by aldolases, to create stereocenters.Synthesis of chiral side chains or functional groups to be attached to the pyrimidine core.
Chiral ResolutionSeparation of a racemic mixture of this compound analogues.Isolation of individual enantiomers from a racemic synthesis.N/A

This table presents potential synthetic strategies and does not imply that these methods have been specifically reported for this compound.

The continued development of these advanced synthetic methodologies will undoubtedly facilitate the discovery of novel this compound analogues with enhanced therapeutic properties.

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Cyclohexylpyrimidin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.netlibretexts.org However, the reactivity of the N-cyclohexylpyrimidin-2-amine is significantly modulated by the powerful electron-donating N-cyclohexylamino substituent.

Regioselectivity and Electronic Effects in Aromatic Substitutions

The N-cyclohexylamino group is a potent activating group for electrophilic aromatic substitution (EArS) due to the lone pair of electrons on the exocyclic nitrogen atom, which can be delocalized into the pyrimidine ring. ucalgary.cabyjus.com This effect increases the electron density of the ring, counteracting the inductive withdrawal of the ring nitrogens. Resonance analysis indicates that this electron donation preferentially enriches the C5 position. Consequently, electrophilic substitution reactions, such as halogenation or nitration, are directed to the C5 position. It is important to note that the basicity of the amine can lead to complications in reactions involving strong acids, which may protonate the exocyclic amine and deactivate the ring. ucalgary.ca

Conversely, the pyrimidine ring's π-deficient character makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. wikipedia.orgresearchgate.net The N-cyclohexylamino group at C2, being a poor leaving group, is generally not displaced. While this amino group activates the ring for EArS, it deactivates the C4 and C6 positions towards nucleophilic attack compared to an unsubstituted or halogen-substituted pyrimidine. For an SNAr reaction to occur on this scaffold, a pre-existing leaving group (e.g., a halide) at the C4 or C6 position would be necessary. nih.govmdpi.com

Table 1: Electronic Effects and Regioselectivity in Aromatic Substitutions
Reaction TypeElectronic Effect of N-cyclohexylamino GroupMost Probable Site of ReactionRationale
Electrophilic Aromatic Substitution (EArS)Strongly Activating, Electron-Donating (+M Effect)C5The amino group increases electron density across the ring, with the largest increase at the C5 position, stabilizing the cationic intermediate (sigma complex). researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Deactivating for positions C4/C6C4 or C6 (Requires Leaving Group)The pyrimidine ring is inherently electron-poor, favoring nucleophilic attack. The amino group at C2 reduces the electrophilicity at C4/C6 but a reaction is still possible if a good leaving group is present. wikipedia.org

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for understanding the mechanistic details of substitution reactions on pyrimidine systems. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways and predict reactivity. researchgate.netnih.gov For this compound, these models can elucidate the regioselectivity observed in aromatic substitutions.

In studying EArS, computational models can calculate the energies of the possible cationic intermediates (sigma complexes) formed upon attack of an electrophile at different positions (C4, C5, or C6). These calculations typically show that the intermediate for C5 substitution is significantly more stable due to resonance stabilization involving the exocyclic amino group. researchgate.net

For SNAr reactions, modeling can be used to investigate the stability of the Meisenheimer complex, which is the key intermediate formed by the addition of a nucleophile to the ring. wikipedia.org The calculations can also determine the activation energies by locating the transition state structures, providing a quantitative measure of the reaction barriers. Such studies help in comparing the feasibility of nucleophilic attack at different positions and under different catalytic conditions. nih.gov

Table 2: Application of Computational Modeling to Reaction Mechanisms
Reaction TypeKey Intermediate ModeledInformation Obtained from ModelingRelevance
Electrophilic Aromatic Substitution (EArS)Sigma Complex (Wheland Intermediate)Relative energies of intermediates, charge distribution, transition state energies.Explains and predicts the observed C5 regioselectivity. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexStability of the anionic intermediate, activation energy barriers.Predicts the feasibility and regioselectivity of nucleophilic attack if a leaving group is present. wikipedia.org

Reactions Involving the Exocyclic Amine Functionality of this compound

The exocyclic secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. byjus.com This functionality is a key site for a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen of the cyclohexylamino group can readily react with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acetylated or N-aroylated products. This transformation is often used to protect the amino group or to introduce new functional moieties. mdpi.com

Alkylation: The secondary amine can be alkylated using alkyl halides. The reaction typically proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. youtube.com Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with excess alkylating agent. youtube.com

Arylation: N-arylation can be achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a common method for forming a new carbon-nitrogen bond between the exocyclic amine and an aryl halide. nih.govcmu.edu

Table 3: Representative Reactions of the Exocyclic Amine
ReactionTypical ReagentProduct TypeReference Reaction Type
AcylationAcetyl chloride, Acetic anhydrideN-acyl-N-cyclohexylpyrimidin-2-amineN-Acetylation mdpi.com
AlkylationMethyl iodide, Benzyl bromideN-alkyl-N-cyclohexylpyrimidin-2-amine (Tertiary Amine)SN2 Alkylation youtube.com
ArylationAryl bromide, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos)N-aryl-N-cyclohexylpyrimidin-2-amineBuchwald-Hartwig Amination nih.gov

Condensation and Cycloaddition Reactions with Diverse Substrates

The exocyclic amine can participate in condensation reactions with carbonyl compounds. For instance, 2-aminopyrimidines are known to react with formaldehyde (B43269) to yield methylol derivatives or methylene-bridged dimers. nih.gov They can also react with aldehydes, such as nitrobenzaldehydes, to form stable hemiaminals, which are intermediates in imine formation. mdpi.com

Cycloaddition reactions involving the this compound scaffold typically occur after functionalization. For example, if the pyrimidine ring is first modified to include an unsaturated substituent (e.g., an alkyne via a Sonogashira coupling), this new functional group can then undergo cycloaddition reactions. A common example is the copper-catalyzed azide-alkyne [3+2] cycloaddition ("click chemistry") to form a triazole ring, effectively linking the pyrimidine core to another molecule. nih.gov While direct participation of the pyrimidine ring as a diene in a [4+2] cycloaddition is less common due to its aromaticity and electron-donating substituent, such reactions are known for other heterocyclic systems. wikipedia.orgnih.gov

Metal-Mediated and Organocatalytic Transformations Utilizing this compound

The this compound framework is a valuable platform for constructing more complex molecules through catalytic methods.

Palladium-catalyzed cross-coupling reactions are particularly useful for functionalizing the pyrimidine ring. If a halogen atom is present at the C4 or C5 position, Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes can be used to introduce new aryl or alkynyl groups, respectively. nih.gov These reactions provide a powerful means to elaborate the core structure. Furthermore, the amine group itself can act as a directing group for C-H activation. Palladium-catalyzed protocols have been developed for the meta-selective C-H arylation of benzylamines and related compounds, a strategy that could potentially be applied to a suitably substituted this compound derivative. nih.gov

In the field of organocatalysis, 2-aminopyrimidine (B69317) derivatives are recognized as structural components in the design of highly efficient chiral organocatalysts for asymmetric synthesis. ijpsjournal.com The defined geometry and hydrogen-bonding capabilities of the aminopyrimidine unit can be exploited to create a chiral environment that influences the stereochemical outcome of a reaction. Additionally, organocatalytic methods have been developed for the regioselective SNAr amination of dichloropyrimidines, showcasing another catalytic application of this heterocyclic system. researchgate.net

Table 4: Catalytic Transformations Utilizing the Aminopyrimidine Scaffold
Catalysis TypeReaction ExampleRole of Aminopyrimidine DerivativeReference Method
Metal-MediatedSuzuki or Sonogashira CouplingSubstrate (typically halogenated) for C-C bond formation. nih.gov
Metal-MediatedC-H ArylationSubstrate with the amine acting as a directing group. nih.gov
OrganocatalysisAsymmetric SynthesisStructural component of a chiral catalyst. ijpsjournal.com

This compound as a Direct Organocatalyst in Organic Synthesis

Despite a comprehensive search of scientific literature and chemical databases, no specific research or publications have been identified that describe the use of this compound as a direct organocatalyst in organic synthesis. The available information on pyrimidine derivatives in catalysis predominantly features their application as ligands for transition metal catalysts or as scaffolds in medicinal chemistry. There is a notable absence of studies detailing the direct organocatalytic activity of this compound, including data on reaction scope, yields, or stereoselectivity. Consequently, no data tables of detailed research findings on this specific application can be provided.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Consistent with the lack of evidence for its use as a direct organocatalyst, there are no mechanistic investigations or proposed catalytic cycles involving this compound in the scientific literature. Mechanistic studies are contingent on the observation of catalytic activity. Without any reported instances of this compound catalyzing a reaction, there has been no basis for a scientific inquiry into its potential reaction mechanisms, intermediates, or transition states in a catalytic context.

Advanced Spectroscopic and Structural Characterization of N Cyclohexylpyrimidin 2 Amine Systems

Conformational Analysis of N-cyclohexylpyrimidin-2-amine in Solution and Solid State

The conformational flexibility of this compound, arising from the cyclohexyl ring and its connection to the pyrimidine (B1678525) moiety, governs its physical and chemical behavior. Understanding these conformational dynamics is crucial for predicting its interactions and properties.

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, dynamic NMR studies would be expected to reveal information about several dynamic processes, including the ring inversion of the cyclohexyl group and restricted rotation around the C-N bond connecting the cyclohexyl and pyrimidine rings.

The cyclohexyl ring can exist in two chair conformations that interconvert via a ring-flipping process. In this compound, these two conformations may not be energetically equivalent due to steric interactions with the pyrimidine ring. Variable-temperature NMR experiments could be employed to determine the energy barrier for this ring inversion. At low temperatures, the interconversion would be slow on the NMR timescale, leading to separate signals for the axial and equatorial protons of the cyclohexyl ring. As the temperature increases, the rate of inversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for the ring-flipping process.

Furthermore, rotation around the C(pyrimidine)-N(amine) bond could be hindered due to steric hindrance and potential electronic effects. This restricted rotation can lead to the existence of different rotational isomers (rotamers). Dynamic NMR could also be used to study the kinetics of this rotational process, providing insights into the conformational preferences and the energy barriers to rotation.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, bonding, and intermolecular interactions of this compound.

Hydrogen Bonding: The N-H group of the secondary amine in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In the solid state and in concentrated solutions, intermolecular hydrogen bonding of the N-H---N(pyrimidine) type is expected to be a dominant feature. These interactions would lead to a shift in the N-H stretching vibration to lower wavenumbers in the FTIR and Raman spectra, typically in the range of 3300-3500 cm⁻¹. The extent of this shift can provide information about the strength of the hydrogen bonds.

Tautomerism: Aminopyrimidines can potentially exist in different tautomeric forms, such as the amino and imino forms. For this compound, the equilibrium between the amino form (this compound) and the imino form (N-cyclohexyl-1,2-dihydropyrimidin-2-imine) can be investigated using vibrational spectroscopy. nih.govnih.gov The characteristic vibrational modes of the C=N and C-N bonds, as well as the N-H stretching and bending vibrations, would differ significantly between the two tautomers. nih.gov Quantum chemical calculations can be used in conjunction with experimental spectra to predict the vibrational frequencies for each tautomer and to determine the predominant form in different environments. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
N-H Stretch (free)~3400-3500Higher frequency, sharper peak.
N-H Stretch (H-bonded)~3300-3400Lower frequency, broader peak, indicates intermolecular interactions.
C=N Stretch (pyrimidine)~1600-1650Characteristic of the pyrimidine ring.
C-N Stretch~1200-1350Relates to the bond between the cyclohexyl and pyrimidine moieties.
Cyclohexyl C-H Stretch~2850-2950Characteristic of the saturated hydrocarbon ring.

X-ray Crystallographic Studies of this compound and its Co-crystals/Salts

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Such studies on this compound and its derivatives are essential for understanding its packing, intermolecular interactions, and potential for polymorphism.

Analysis of Intermolecular Interactions and Supramolecular Architectures

In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. researchgate.net The primary interaction is likely to be N-H---N hydrogen bonding, where the amine hydrogen of one molecule interacts with a nitrogen atom of the pyrimidine ring of a neighboring molecule. researchgate.netnih.gov This can lead to the formation of various supramolecular motifs, such as chains, dimers, or more complex networks. nih.govuniversityofgalway.ie

The formation of co-crystals or salts with other molecules can significantly alter the intermolecular interactions and supramolecular structures. nih.govworktribe.comijper.orggoogle.comnih.gov For instance, co-crystallization with a carboxylic acid could lead to the formation of a salt through proton transfer, resulting in strong N-H⁺---O⁻ hydrogen bonds. nih.gov

Interaction Type Description Potential Impact on Crystal Structure
N-H---N Hydrogen BondThe amine hydrogen acts as a donor to a pyrimidine nitrogen acceptor.Formation of dimers, chains, or sheets, directing the primary crystal packing.
C-H---π InteractionC-H bonds of the cyclohexyl ring interact with the electron-rich pyrimidine ring.Contributes to the overall stability and can influence the orientation of molecules.
van der Waals ForcesNon-specific attractive forces between molecules.Important for efficient packing in the crystal lattice.

Polymorphism and Crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of this compound would exhibit different crystal packing and, consequently, different physical properties such as melting point, solubility, and stability. universityofgalway.ie The conformational flexibility of the cyclohexyl ring and the potential for different hydrogen bonding patterns can give rise to various polymorphic forms.

Crystallization studies, involving the use of different solvents and crystallization conditions (e.g., temperature, cooling rate), are necessary to identify and characterize different polymorphs. universityofgalway.ie Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly used to screen for and analyze polymorphs. universityofgalway.ie

Spectroscopic Investigations of this compound in Complex Environments

The spectroscopic properties of this compound can be significantly influenced by its local environment. Studying the compound in complex environments, such as in different solvents, in the presence of host molecules (e.g., cyclodextrins), or adsorbed on surfaces, can provide insights into its interactions and behavior in more realistic systems.

For example, solvatochromism, the change in the color of a substance when dissolved in different solvents, could be observed in the UV-Vis absorption spectrum of this compound. This would be indicative of changes in the electronic distribution of the molecule due to interactions with solvent molecules of varying polarity.

Spectroscopic techniques can also be used to study the binding of this compound to macromolecules, such as proteins or DNA. Changes in the NMR, FTIR, or fluorescence spectra upon binding can provide information about the binding site, binding affinity, and the conformational changes that may occur upon complexation. nih.gov Furthermore, interactions with other small molecules, such as carbon dioxide, can also be probed spectroscopically to understand potential binding mechanisms. mdpi.com

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Environmental Probes

The electronic absorption and emission characteristics of this compound are primarily governed by the pyrimidine ring, modulated by the N-cyclohexyl substituent. Spectroscopic studies of the parent compound, 2-aminopyrimidine (B69317), and related N-alkyl derivatives provide a framework for understanding its behavior. The UV-Vis spectrum is expected to display bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring. The intense π → π* transitions typically occur at shorter wavelengths, while the lower-intensity n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, appear at longer wavelengths.

The solvent environment can significantly influence these transitions. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the nitrogen lone pair electrons through hydrogen bonding. Conversely, the π → π* transition may exhibit a bathochromic (red) shift. This solvatochromism makes compounds like this compound potential environmental probes, where changes in spectral properties can report on the polarity of their microenvironment.

Fluorescence spectroscopy offers further insights into the excited state dynamics. Following excitation, the molecule relaxes to the ground state, emitting a photon. Studies on 2-N-alkylaminopyrimidines have investigated their fluorescence properties in various solvents. researchgate.net The fluorescence emission is generally sensitive to solvent polarity, with more polar solvents often leading to a larger Stokes shift (the energy difference between the absorption and emission maxima) and potentially lower fluorescence quantum yields due to stabilization of charge-separated excited states. This behavior is crucial for applications involving fluorescence-based sensing.

Table 1: Representative Spectroscopic Data for a Related 2-N-Alkylaminopyrimidine in Various Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Cyclohexane2953505480
Dioxane2983585790
Acetonitrile3003656150
Ethanol3023756780

This table presents illustrative data based on typical values for 2-N-alkylaminopyrimidine derivatives to demonstrate solvatochromic effects. Specific experimental data for this compound was not available in the searched literature.

Mass Spectrometry (e.g., ESI-MS/MS) for Fragmentation Pathways and Complex Characterization

Mass spectrometry (MS), particularly with electrospray ionization (ESI) and tandem MS (MS/MS), is a critical tool for the structural verification and fragmentation analysis of this compound. ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, allowing for the determination of the molecular weight.

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion provides detailed structural information through collision-induced dissociation (CID). The fragmentation of this compound is predicted to follow pathways characteristic of N-alkyl amines and heterocyclic systems. miamioh.edulibretexts.org A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the amino nitrogen and the cyclohexyl ring. This can proceed in two ways:

Loss of the cyclohexyl radical (C₆H₁₁•), resulting in a protonated 2-aminopyrimidine fragment ion.

Loss of a neutral cyclohexene (B86901) molecule (C₆H₁₀) via a rearrangement, also leading to the protonated 2-aminopyrimidine fragment.

Further fragmentation could involve the characteristic breakdown of the pyrimidine ring itself. ESI-MS is also highly effective for characterizing non-covalent complexes, such as metal-ligand complexes where this compound acts as a ligand. mdpi.com The mass spectrum would confirm the stoichiometry of the complex, and MS/MS analysis could probe the stability and fragmentation of the coordinated assembly. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
178.1596.06C₆H₁₀ (Cyclohexene)Protonated 2-aminopyrimidine
178.1580.05C₆H₁₀ + NH₂Pyrimidine ring fragment

Computational Chemistry and Theoretical Modeling of N Cyclohexylpyrimidin 2 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For N-cyclohexylpyrimidin-2-amine, DFT calculations can elucidate the arrangement of electrons and energy levels within the molecule, which are fundamental to its chemical properties.

Calculations performed on the parent molecule, 2-aminopyrimidine (B69317), using DFT methods like B3LYP with various basis sets, have shown that the pyrimidine (B1678525) ring is essentially planar. oup.com The introduction of the cyclohexyl group to the amino nitrogen is expected to introduce conformational flexibility without significantly distorting the planarity of the pyrimidine ring itself. The bond lengths within the pyrimidine ring are predicted to have characteristics of both single and double bonds, indicating electron delocalization. For instance, in 2-aminopyrimidine, the C4-C5 and C5-C6 bonds exhibit more double bond character than the C2-N1 and C2-N3 bonds. oup.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For aminopyrimidines, the HOMO is typically localized over the pyrimidine ring and the exocyclic amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: These values are illustrative and based on typical DFT calculations for similar aminopyrimidine derivatives.

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. The Fukui function, for instance, identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgscm.com For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyrimidine ring, while the Fukui function for electrophilic attack (f-) would be concentrated on the nitrogen atoms of the ring and the exocyclic amino group. wikipedia.org

The Molecular Electrostatic Potential (MEP) is another valuable descriptor that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.com The MEP provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating their potential to act as hydrogen bond acceptors. The hydrogen atom of the amino group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Table 2: Condensed Fukui Functions for this compound (Illustrative)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N1 (ring)0.120.18
C2 (ring)0.080.05
N3 (ring)0.130.19
C4 (ring)0.150.08
C5 (ring)0.100.10
C6 (ring)0.140.09
N (amino)0.090.25

Note: These values are illustrative and represent a hypothetical distribution of reactivity.

Tautomeric Equilibria and Energetic Landscape of this compound

This compound can exist in different tautomeric forms, primarily the amino and imino forms. Tautomerism is a critical aspect of the chemistry of aminopyrimidines, influencing their structure, reactivity, and biological activity. nih.gov

Computational studies on 2-aminopyrimidine have consistently shown that the amino tautomer is more stable than the imino tautomer in the gas phase. nih.govresearchgate.net The energy difference between the tautomers is significant, suggesting that the amino form is predominant under normal conditions. The presence of the cyclohexyl group is not expected to alter this preference significantly. DFT calculations can be used to determine the relative energies of the different tautomers and the energy barriers for their interconversion. The transition state for the proton transfer between the amino and imino forms can also be located and characterized. nih.gov

Table 3: Relative Energies of this compound Tautomers (Illustrative)

TautomerRelative Energy (kcal/mol)
Amino form0.00
Imino form (N1 protonated)+8.5
Imino form (N3 protonated)+9.2

Note: These values are illustrative and based on DFT calculations for similar aminopyrimidine systems.

Molecular Dynamics (MD) Simulations of this compound in Solvents and Interfaces

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide valuable insights into the behavior of this compound in different environments, such as in solution or at interfaces.

Solvation Effects and Conformational Preferences in Different Media

The solvent can have a significant impact on the conformational preferences and tautomeric equilibrium of this compound. MD simulations in explicit solvent, such as water, can reveal how solvent molecules interact with the solute and influence its structure. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

MD simulations can also be used to investigate the intermolecular interactions between this compound molecules and their potential for self-assembly. The pyrimidine ring can participate in π-π stacking interactions, while the amino group and ring nitrogens can form intermolecular hydrogen bonds.

These non-covalent interactions can lead to the formation of dimers, aggregates, or more ordered structures. By simulating a system with multiple this compound molecules, it is possible to observe and characterize these self-assembly processes. The strength and geometry of these intermolecular interactions can be analyzed to understand the driving forces behind the self-assembly.

In Silico Screening and Virtual Design of this compound Derivatives

The computational tools and understanding gained from the theoretical modeling of this compound can be leveraged for the in silico screening and virtual design of its derivatives. By modifying the structure of the parent molecule and computationally evaluating the properties of the new derivatives, it is possible to identify candidates with desired characteristics for various applications.

For example, in drug discovery, virtual screening can be used to dock a library of this compound derivatives into the active site of a target protein. The docking scores and binding poses can then be used to prioritize compounds for synthesis and experimental testing. Computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Similarly, in materials science, computational modeling can guide the design of this compound derivatives with specific electronic or self-assembly properties. For instance, by introducing electron-withdrawing or electron-donating groups, the HOMO and LUMO energy levels can be tuned to achieve desired optical or electronic properties.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of molecules that are known to interact with a target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, this approach would involve building a pharmacophore model based on a set of known active compounds that share the aminopyrimidine core. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

Once a pharmacophore model is established, large chemical databases can be screened to identify other molecules that fit this model. Similarity searching is another LBVS technique where a known active molecule, such as a potent pyrimidin-2-amine derivative, is used as a template to find similar compounds in a database. The similarity is typically quantified using molecular fingerprints, which are bit strings that encode the presence or absence of various structural features.

A hypothetical ligand-based screening for analogs of this compound might yield results as shown in the interactive table below, where compounds are ranked based on a similarity index to a known active pyrimidine derivative.

Compound IDStructureSimilarity IndexPredicted Activity (IC50, µM)
N-cyclopentylpyrimidin-2-amine0.851.2
N-(4-methylcyclohexyl)pyrimidin-2-amine0.920.8
N-phenylpyrimidin-2-amine0.782.5
N-benzylpyrimidin-2-amine0.753.1

Structure-Based Virtual Screening (SBVS)

In contrast to LBVS, structure-based virtual screening requires the three-dimensional structure of the biological target, which is often determined through experimental techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The quality of the binding is evaluated using a scoring function that estimates the binding affinity.

For this compound, SBVS would involve docking the compound into the active site of a relevant protein target. The pyrimidine core is known to form key hydrogen bonding interactions with the hinge region of many kinases. nih.gov The cyclohexyl group, being hydrophobic, would be expected to occupy a hydrophobic pocket within the binding site. nih.gov

The results of a hypothetical docking study of this compound against a panel of protein kinases are presented in the table below. The docking score is an indication of the predicted binding affinity.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5Gln85, Asp86, Lys89
Polo-like Kinase 4 (PLK4)4YUR-9.2Glu-96
Epidermal Growth Factor Receptor (EGFR)2J6M-7.9Met793, Gly796

Predictive Modeling of Reactivity and Potential Molecular Interactions

Computational methods can also be used to predict the chemical reactivity and potential molecular interactions of this compound. These predictions are valuable for understanding its metabolic stability, potential toxicity, and mechanism of action at the molecular level.

Quantum Mechanics (QM) Methods

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are used to compute the electronic properties of a molecule. These properties, in turn, can be used to predict its reactivity. For instance, the distribution of electron density, visualized through the Molecular Electrostatic Potential (MESP), can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the nitrogen atoms in the pyrimidine ring are expected to be electron-rich and act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor.

Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another QM-based approach to predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A table summarizing hypothetical DFT-calculated properties for this compound is provided below.

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates potential for electron donation
LUMO Energy-1.5 eVIndicates potential for electron acceptance
HOMO-LUMO Gap4.7 eVSuggests moderate chemical stability
Dipole Moment2.8 DIndicates a polar molecule

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of a ligand-protein complex over time. Starting from a docked pose, an MD simulation can reveal the stability of the binding mode and provide a more accurate estimation of the binding free energy. The simulation tracks the movements of all atoms in the system, providing insights into the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process.

An MD simulation of this compound bound to a kinase, for example, could confirm the stability of the hydrogen bonds between the aminopyrimidine core and the protein's hinge region. It could also reveal conformational changes in the protein upon ligand binding. The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), provides a quantitative measure of the binding affinity that can be compared with experimental data.

N Cyclohexylpyrimidin 2 Amine As a Ligand in Coordination Chemistry and Catalysis

Synthesis and Characterization of Metal Complexes Incorporating N-cyclohexylpyrimidin-2-amine as a Ligand

Comprehensive searches of chemical databases and scholarly articles did not yield specific examples of the synthesis and detailed characterization of metal complexes where this compound serves as the primary ligand. The coordination chemistry of the broader family of 2-aminopyrimidine (B69317) derivatives has been explored, suggesting that this compound could potentially coordinate to metal centers through one or both of the pyrimidine (B1678525) nitrogen atoms and the exocyclic amine. However, without experimental data, any discussion of specific synthetic procedures or the properties of such complexes would be speculative.

Chelation Modes and Coordination Geometries of this compound Complexes

There is no available crystallographic or spectroscopic data to definitively describe the chelation modes and coordination geometries of this compound metal complexes. Generally, 2-aminopyrimidine ligands can act as monodentate or bidentate bridging ligands. The presence of the bulky cyclohexyl group on the amino nitrogen might influence its coordination behavior due to steric hindrance, potentially favoring coordination through the ring nitrogens.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

Without synthesized and characterized complexes, there is no experimental data on their spectroscopic (e.g., IR, UV-Vis, NMR) or magnetic properties. Such data would be crucial for understanding the electronic structure and bonding within these hypothetical complexes.

Application of this compound-based Complexes in Homogeneous Catalysis

There is no direct evidence in the reviewed literature of this compound being utilized as a ligand in complexes for homogeneous catalysis. While palladium-catalyzed reactions involving N-alkyl-pyrimidine-2-amines have been reported, these studies use the aminopyrimidine as a substrate rather than a supporting ligand for the palladium catalyst.

C-C and C-N Cross-Coupling Reactions Catalyzed by this compound Complexes

No studies were found that report the use of pre-formed or in situ-generated metal complexes of this compound as catalysts for C-C or C-N cross-coupling reactions. The development of new ligands for such reactions is an active area of research, but this compound has not been identified as a significant ligand in this context in the available literature.

Asymmetric Catalysis with Chiral this compound-Derived Ligands

The synthesis and application of chiral derivatives of this compound for asymmetric catalysis have not been described in the scientific literature. The development of chiral ligands is a sophisticated process, and there is no indication that this specific scaffold has been pursued for such applications.

Mechanistic Studies of Catalytic Processes Involving this compound Ligands

In the absence of any reported catalytic activity for this compound-based complexes, there are consequently no mechanistic studies on its role as a ligand in catalytic cycles.

Identification of Active Catalytic Species and Reaction Intermediates

The elucidation of a catalytic cycle is paramount to understanding and optimizing a chemical reaction. A critical aspect of this endeavor is the identification of the active catalytic species and any observable reaction intermediates. While direct experimental studies on catalytic systems employing the this compound ligand are not extensively documented in publicly available research, insights can be drawn from analogous systems containing aminopyrimidine and related N-donor ligands.

In many catalytic processes involving metal complexes, the active species is often formed in situ through the reaction of a precatalyst with a co-catalyst or substrate. For a hypothetical catalytic system involving a metal complex of this compound, the initial complex, let's denote it as [M(this compound)nClx], would likely undergo a transformation to generate a coordinatively unsaturated and catalytically competent species. This could involve the dissociation of one or more ligands, creating a vacant site for substrate coordination.

The identification of such transient species often relies on a combination of spectroscopic techniques and kinetic studies. For instance, techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) can provide snapshots of the catalyst's structure during the reaction. By monitoring changes in the coordination environment of the metal center, researchers can infer the formation of key intermediates.

In reactions such as cross-coupling or hydrogenation, plausible intermediates involving an this compound ligand could include:

Oxidative Addition Adducts: Where the substrate adds to the metal center, increasing its oxidation state. The this compound ligand would remain coordinated, influencing the stability and reactivity of this intermediate.

Substrate-Coordinated Complexes: Where the substrate binds to the metal center prior to transformation. The steric bulk of the cyclohexyl group could play a significant role in the orientation of the substrate.

Hydrido-Metal Species: In hydrogenation or transfer hydrogenation reactions, the formation of a metal-hydride bond is a key step. The electronic properties of the pyrimidine ring can influence the hydricity of this bond.

The table below outlines potential catalytic intermediates and the techniques that could be employed for their identification, based on studies of related catalytic systems.

Potential Intermediate Description Potential Identification Techniques
[M(L)n-1(Substrate)] Substrate-coordinated active speciesIn-situ NMR, UV-Vis Spectroscopy
[M(L)n(Product)] Product-coordinated complexCrystallography of isolated species
[H-M(L)n] Metal-hydride species¹H NMR Spectroscopy, IR Spectroscopy
[M(L)n(R)(X)] Oxidative addition adductX-ray Crystallography, ¹³C NMR

L = this compound; M = Metal center; Substrate, Product, R, X = reaction components

Role of the Cyclohexyl Moiety in Modulating Catalytic Activity and Selectivity

The substitution pattern of a ligand is a powerful tool for fine-tuning the properties of a catalyst. The cyclohexyl group in this compound is expected to exert significant steric and, to a lesser extent, electronic influence on a coordinated metal center.

Steric Effects: The bulky nature of the cyclohexyl group can create a defined steric pocket around the metal's active site. This can have several consequences:

Selectivity: By sterically hindering certain reaction pathways, the cyclohexyl group can enhance the selectivity of a reaction. For example, in reactions with multiple possible products, the ligand's bulk can favor the formation of the sterically less demanding isomer. This is a well-established principle in asymmetric catalysis, where chiral ligands create environments that favor one enantiomer over another.

Substrate Recognition: The shape and size of the catalytic pocket defined by the cyclohexyl group can influence which substrates can effectively bind to the metal center, leading to substrate-specific catalysis.

Electronic Effects: The cyclohexyl group is a saturated alkyl group and is generally considered to be electron-donating through an inductive effect. This can influence the electron density at the metal center, which in turn affects its reactivity. An increase in electron density at the metal can:

Enhance Oxidative Addition: For many cross-coupling reactions, the initial oxidative addition step is facilitated by an electron-rich metal center.

Modulate Reductive Elimination: The final product-forming step of many catalytic cycles, reductive elimination, can be influenced by the electronic properties of the ancillary ligands.

The interplay between these steric and electronic effects is crucial. The table below summarizes the expected influence of the cyclohexyl moiety on key catalytic parameters.

Catalytic Parameter Influence of Cyclohexyl Moiety Underlying Reason
Activity Can either increase or decreaseBalance between steric hindrance at the active site and electronic donation to the metal center.
Selectivity (e.g., Regio-, Stereo-) Generally expected to increaseSteric bulk creates a more defined and constrained reaction environment.
Catalyst Stability Generally expected to increaseSteric shielding of the metal center from decomposition pathways.
Substrate Scope May be narrowedSteric hindrance can prevent the coordination of very large substrates.

Investigation of N Cyclohexylpyrimidin 2 Amine Interactions with Biological Macromolecules: a Molecular Perspective

Computational Docking and Molecular Dynamics Simulations of N-cyclohexylpyrimidin-2-amine with Target Proteins

Computational methods are instrumental in predicting and analyzing the interaction of small molecules like this compound with protein targets. These techniques provide insights into the binding thermodynamics and kinetics that govern these molecular recognition events.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a protein's active site. For pyrimidine-based compounds, which are common scaffolds for kinase inhibitors, the aminopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase. nih.gov The N-cyclohexyl group typically extends into a hydrophobic pocket.

A hypothetical binding mode of this compound in a kinase active site is depicted below:

Interacting MoietyProtein ResiduesInteraction Type
Pyrimidine (B1678525) N1Hinge Region Backbone NHHydrogen Bond
Pyrimidine NH2Hinge Region Backbone C=OHydrogen Bond
Cyclohexyl groupHydrophobic Pocket (e.g., Leu, Val, Ile)Van der Waals Interactions

Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the ligand-protein complex. These simulations can reveal the stability of the binding mode and identify key conformational changes in both the ligand and the protein upon binding.

Ligand-Protein Binding Free Energy Calculations

Calculating the binding free energy (ΔG) is crucial for quantifying the affinity of this compound for its target protein. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are used for this purpose. These calculations can provide a theoretical estimation of the binding affinity, which can then be correlated with experimental data.

For example, binding free energy calculations for N-phenylpyrimidin-2-amine derivatives have been used to understand their selectivity for CDK2 over CDK4. nih.gov These studies revealed that electrostatic interactions play a significant role in determining binding affinity and selectivity. nih.gov The calculated ΔG values for protein-ligand complexes can be in good agreement with experimental values, often within the accuracy limits of the force fields used. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets in vitro

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound and assessing the impact on its interaction with a specific target, key structural features for activity can be identified.

Enzyme Inhibition Assays and Determination of Inhibition Constants

Enzyme inhibition assays are critical for determining the potency of this compound against specific enzyme targets, such as protein kinases. These assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). The inhibition constant (Ki) provides a more direct measure of binding affinity.

For a series of pyrimidin-2-amine derivatives targeting Polo-like kinase 4 (PLK4), in vitro enzyme activity assays revealed compounds with IC50 values in the nanomolar range. nih.gov SAR studies on such derivatives often explore modifications at various positions of the pyrimidine ring and the N-substituent. For this compound, modifications to the cyclohexyl ring (e.g., substitution) or the pyrimidine core could significantly impact inhibitory activity.

A hypothetical SAR table for this compound derivatives against a target kinase could look as follows:

CompoundR1 (on Cyclohexyl)R2 (on Pyrimidine)IC50 (nM)
This compoundHH500
Derivative 14-OHH250
Derivative 2H5-Br100

Receptor Binding Studies and Selectivity Profiling in vitro

Receptor binding assays are used to determine the affinity of this compound for a specific receptor. These studies often use radiolabeled ligands to compete with the test compound for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Studies on related cyclohexylamine (B46788) derivatives have demonstrated their binding to various receptors, such as the dopamine transporter. nih.gov The cyclohexyl group often contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets.

Selectivity profiling involves testing the compound against a panel of related receptors or enzymes to determine its specificity. A highly selective compound is desirable as it is likely to have fewer off-target effects. For instance, a pyrimidine-based inhibitor could be profiled against a panel of different protein kinases to assess its selectivity.

Biophysical Characterization of this compound-Macromolecule Interactions

Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of the interaction between this compound and its target macromolecule. nih.gov These methods are essential for validating computational predictions and providing a deeper understanding of the molecular recognition process.

Commonly used biophysical methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding and dissociation rates of a ligand to a target immobilized on a sensor surface. This provides kinetic information (kon and koff) in addition to the binding affinity (KD).

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon ligand binding can be used to determine the binding affinity. Alternatively, fluorescently labeled ligands or displacement assays can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ligand-protein complex in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the protein.

The data obtained from these biophysical assays are crucial for a comprehensive understanding of how this compound interacts with its biological targets at a molecular level.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions between molecules in solution. It directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. This technique allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Despite the utility of this technique, a comprehensive search of scientific literature did not yield specific studies that have employed Isothermal Titration Calorimetry to investigate the binding thermodynamics of this compound with any biological macromolecules. While studies on other pyrimidine derivatives have utilized ITC to characterize their binding to proteins like human serum albumin, no such data is currently available for the title compound. nih.govmdpi.comresearchgate.net

Should such studies be conducted, the data would typically be presented in a table format as shown below, detailing the thermodynamic signature of the interaction between this compound and a specific biological target.

Hypothetical ITC Data Table for this compound Binding

Biological Target Binding Affinity (KD) (μM) Stoichiometry (n) Enthalpy (ΔH) (kcal/mol) Entropy (TΔS) (kcal/mol)
Not Available Not Available Not Available Not Available Not Available

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a macromolecule immobilized on a sensor surface. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

A thorough review of existing research reveals no specific studies that have used Surface Plasmon Resonance to analyze the binding kinetics of this compound with biological macromolecules. Therefore, no experimental data on its association or dissociation rates with any specific target is available.

If SPR studies were to be performed, the kinetic parameters for the interaction of this compound with a target protein would be determined and could be presented as follows.

Hypothetical SPR Data Table for this compound Binding Kinetics

Biological Target Association Rate (ka) (M-1s-1) Dissociation Rate (kd) (s-1) Equilibrium Dissociation Constant (KD) (μM)
Not Available Not Available Not Available Not Available

Studies on the Molecular Mechanism of this compound Activity at the Cellular Level (excluding human trials)

Cell-Based Assays for Specific Pathway Modulation (e.g., enzyme activity in cell lysates)

Cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways. These assays can measure the modulation of specific enzyme activities, changes in protein levels, or effects on cell proliferation and viability in a cellular context. For instance, studies on other pyrimidine derivatives have shown their potential to inhibit kinases like Polo-like kinase 4 (PLK4) or affect inflammatory pathways by inhibiting COX-2. nih.govmdpi.comnih.gov

However, there is no published research detailing the use of cell-based assays to investigate the specific pathway modulation by this compound. The scientific community has not yet reported on its effects on enzyme activities within cell lysates or other cellular pathway readouts.

Were such data available, it might be summarized in a table illustrating the compound's effect on a particular cellular pathway.

Hypothetical Data Table for Cell-Based Pathway Modulation by this compound

Cell Line Pathway/Enzyme Assayed Assay Type IC50 / EC50 (μM) Observed Effect
Not Available Not Available Not Available Not Available Not Available

Target Engagement Studies in Cellular Contexts

Target engagement studies are designed to confirm that a compound directly interacts with its intended molecular target within a living cell. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, or immunoprecipitation-based methods are often employed for this purpose. These studies are critical for validating the mechanism of action of a compound.

No target engagement studies for this compound have been reported in the scientific literature. Consequently, there is no direct evidence confirming its interaction with any specific biological target in a cellular environment. Research on related aminopyrimidine compounds has identified targets such as the histamine (B1213489) H4 receptor, but this cannot be extrapolated to this compound without direct experimental validation. nih.gov

A representative data table for target engagement, if such studies were conducted, would present evidence of the compound binding to its putative target in cells.

Hypothetical Data Table for Cellular Target Engagement of this compound

Cell Line Target Protein Method Outcome Measure Result
Not Available Not Available Not Available Not Available Not Available

N Cyclohexylpyrimidin 2 Amine in Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of N-cyclohexylpyrimidin-2-amine-based Building Blocks for Supramolecular Architectures

There is a notable absence of published research on the design and synthesis of this compound specifically for creating supramolecular architectures. The influence of the bulky, flexible cyclohexyl group combined with the hydrogen-bonding capabilities of the pyrimidine-2-amine scaffold presents a theoretically interesting motif for self-assembly, but this has not been experimentally investigated.

Self-Assembly Mechanisms of this compound Derivatives

No studies detailing the self-assembly mechanisms of this compound derivatives were found. The potential for hydrogen bonding through the amine proton and the pyrimidine (B1678525) nitrogens, which could lead to the formation of tapes, rosettes, or other supramolecular synthons, remains a matter of speculation without experimental evidence such as single-crystal X-ray diffraction analysis or spectroscopic studies in solution.

Fabrication of this compound-containing Crystalline and Amorphous Materials

Consistent with the lack of information on its self-assembly, there are no reports on the fabrication of either crystalline or amorphous materials incorporating this compound. Consequently, no data on the properties or potential applications of such materials are available.

Theoretical and Experimental Investigation of this compound in Optoelectronic Applications

The potential of this compound in optoelectronics is currently uncharacterized. While other pyrimidine derivatives have been investigated for their photophysical properties, no such studies have been published for this specific compound.

Electronic Properties and Energy Levels of this compound-based Chromophores

There are no available experimental or computational data on the electronic properties, such as HOMO/LUMO energy levels, absorption and emission spectra, or quantum yields for this compound or any chromophore derived from it. Such data is essential for assessing its suitability for optoelectronic applications.

Role in Energy Transfer and Charge Transport Mechanisms (Theoretical)

In the absence of fundamental data on its electronic properties, no theoretical studies on the role of this compound in energy transfer or charge transport mechanisms have been conducted.

This compound as a Component in Sensor Technologies

The scientific literature contains no reports on the application of this compound in the development of chemical sensors. The pyrimidine core is known to act as a binding site for metal ions or other analytes in different molecular contexts, but this capability has not been explored for the N-cyclohexyl derivative.

Design Principles for this compound-based Chemosensors

The design of chemosensors incorporating the this compound scaffold is fundamentally based on the strategic integration of a receptor unit, responsible for analyte binding, with a signal transducer, which reports this binding event as a measurable optical or electronic signal. The core structure of this compound offers a versatile platform for creating selective and sensitive chemical sensors.

A primary design strategy involves the Donor-π-Acceptor (D-π-A) framework. In such a system, the pyrimidine ring, particularly when functionalized, can act as an electron-accepting or electron-donating moiety, depending on the other parts of the molecule. The N-cyclohexyl group, a bulky and non-polar substituent, influences the sensor's solubility and can create a specific steric environment around the binding site, enhancing selectivity for a target analyte.

Key design principles include:

Receptor Site Formulation: The pyrimidine ring's nitrogen atoms are Lewis basic sites capable of coordinating with metal ions or participating in hydrogen bonding with acidic protons of an analyte. The amine proton (N-H) can also act as a hydrogen bond donor, particularly for anionic species. The design can be tailored by introducing other functional groups onto the pyrimidine ring to create a specific binding pocket that complements the size, shape, and electronic properties of the target analyte.

Signal Transduction Mechanism: The binding of an analyte to the receptor site must trigger a clear signal. This is often achieved by coupling the this compound core to a chromophore (for colorimetric sensors) or a fluorophore (for fluorescent sensors). The analyte interaction alters the electronic properties of the pyrimidine system, which in turn modulates the behavior of the attached signaling unit. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).

Modulation of Photophysical Properties: The molecular design aims to create compounds that exhibit significant changes in their absorption or emission spectra upon analyte binding. For instance, derivatives can be designed to have twisted molecular geometries that lead to fluorescence in the solid state. rsc.org The interaction with an analyte can alter the molecular conformation, affecting the HOMO-LUMO gap and causing a noticeable shift in emission color. rsc.org This principle allows for the rational tuning of the sensor's optical properties through molecular engineering. rsc.org

Sensing Mechanisms for Specific Analytes

The specific mechanisms by which this compound-based chemosensors detect analytes are dictated by the sensor's molecular structure and the nature of the analyte. The pyrimidine core is central to these mechanisms, often involving changes in its electronic state upon interaction.

Proton (pH) Sensing: One of the most direct sensing applications for pyrimidine derivatives is pH detection. The nitrogen atoms within the pyrimidine ring are basic and can be easily and reversibly protonated in the presence of acid. rsc.org This protonation event dramatically alters the electronic structure of the molecule. In a D-π-A system, protonation enhances the electron-accepting nature of the pyrimidine ring, which can lead to a significant change in the intramolecular charge transfer characteristics. This electronic change manifests as a visible color change, forming the basis for a colorimetric pH sensor. rsc.org The process is often reversible, allowing the sensor to respond to both increases and decreases in pH.

Anion and Cation Sensing: The N-H group of the aminopyrimidine structure can serve as a hydrogen-bond donor for recognizing anionic analytes. Conversely, the lone pairs on the ring nitrogens can act as binding sites for cations.

Mechanism: Upon binding a cation, a chelation-enhanced fluorescence (CHEF) effect can be observed if the sensor is fluorescent. In this case, the coordination of the metal ion restricts electron transfer processes (like PET) that would normally quench fluorescence, thus "turning on" or enhancing the emission. For anions, the interaction often involves hydrogen bonding, which can perturb the electronic distribution within the sensor molecule, leading to a change in color or fluorescence.

Below is a table illustrating potential sensing applications and the underlying mechanisms for hypothetical chemosensors based on the this compound framework, based on established principles for similar compounds.

Analyte Potential Sensing Mechanism Expected Signal Change
Protons (H+)Reversible protonation of pyrimidine nitrogen atoms.Colorimetric (visible color change) and/or Fluorometric shift.
Metal Cations (e.g., Cu²+, Zn²+)Chelation involving pyrimidine ring nitrogens and the amino group.Fluorescence enhancement (CHEF) or quenching; color change.
Anions (e.g., F⁻, AcO⁻)Hydrogen bonding between the N-H proton and the anion.Change in absorption (colorimetric) or emission (fluorometric) spectrum.

Future Research Directions and Unexplored Avenues for N Cyclohexylpyrimidin 2 Amine

Integration of Artificial Intelligence and Machine Learning in N-cyclohexylpyrimidin-2-amine Research

Predictive Synthesis and Reaction Outcome Modeling

AI/ML Application Potential Impact on this compound Synthesis Example of a Predictive Model
Retrosynthesis PlanningGeneration of novel and efficient synthetic pathways. semanticscholar.orgmit.eduA deep learning model that suggests disconnections of the target molecule to identify readily available starting materials.
Reaction Condition OptimizationPrediction of optimal temperature, pressure, and catalyst for improved yield and purity. nih.govA regression model that correlates reaction parameters with experimental outcomes from high-throughput screening.
Forward Reaction PredictionAnticipation of major and minor products for a given set of reactants and conditions. mdpi.comA neural network that predicts the product distribution based on molecular fingerprints of the reactants.

AI-Driven Design of this compound Analogues

Exploration of this compound in Novel Catalytic Paradigms (e.g., Photocatalysis, Electrocatalysis)

Recent advancements in catalysis offer exciting opportunities for utilizing this compound in new ways. The amine functionality, in particular, suggests potential applications in photoredox and electrocatalysis. acs.org

The tertiary amine in this compound could potentially act as a sacrificial electron donor in photocatalytic cycles. acs.org Visible-light photoredox catalysis often utilizes amines to generate radical intermediates for various chemical transformations. organic-chemistry.orgnih.gov Investigating the behavior of this compound in such systems could lead to the development of novel synthetic methodologies. For example, it could facilitate C-H functionalization or cross-coupling reactions under mild, light-driven conditions. researchgate.net

In the realm of electrocatalysis, the pyrimidine (B1678525) ring system and the amine group could play a role in mediating electron transfer processes. While direct electrocatalytic applications of this specific molecule are yet to be explored, related pyrimidine derivatives have been studied for their electrochemical properties. researchgate.netturkjps.org Future research could explore the potential of this compound as a ligand for electrocatalysts or as a redox mediator in electrosynthesis.

Advanced Characterization Techniques for Dynamic Processes Involving this compound

A deeper understanding of the dynamic processes involving this compound, such as reaction mechanisms and conformational changes, can be achieved through the application of advanced spectroscopic techniques. primescholars.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional and dynamic NMR techniques, can provide detailed insights into the molecule's structure and behavior in solution. uq.edu.auacs.org For instance, variable temperature NMR studies could elucidate rotational barriers around the C-N bond connecting the cyclohexyl and pyrimidine rings. Solid-state NMR could also be employed to study the compound in different physical states or when bound to a surface. nih.gov

Ultrafast spectroscopic methods, such as pump-probe spectroscopy, could be used to study the excited-state dynamics of this compound, which is particularly relevant if the molecule is to be used in photocatalysis. primescholars.com These techniques can track the fate of the molecule on femtosecond to picosecond timescales after light absorption. researchgate.net

Technique Information Gained Relevance to this compound
Dynamic NMR SpectroscopyRotational barriers, conformational exchange, reaction kinetics. acs.orgUnderstanding the flexibility of the molecule and its behavior during chemical reactions.
Solid-State NMR SpectroscopyStructure and dynamics in the solid state or when interacting with other materials. nih.govCharacterizing the compound in different environments, such as in a polymer matrix or on a catalyst support.
Ultrafast SpectroscopyExcited-state lifetimes, photochemical reaction pathways. primescholars.comElucidating the mechanism of potential photocatalytic applications.
Mass SpectrometryIdentification of reaction intermediates and products. longdom.orgCharacterizing the outcomes of new synthetic reactions involving the compound.

Interdisciplinary Applications of this compound in Emerging Fields of Chemical Science

The unique combination of a cyclohexyl group and an aminopyrimidine moiety suggests that this compound could find applications in various emerging fields of chemical science.

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govelsevierpure.comresearchgate.net The lipophilic cyclohexyl group could enhance membrane permeability and binding to biological targets. Therefore, this compound and its derivatives represent a promising starting point for the development of new therapeutic agents.

In materials science, nitrogen-containing heterocyclic compounds are utilized in the development of functional materials. researchgate.net The properties of this compound, such as its potential for hydrogen bonding and its electronic characteristics, could be exploited in the design of organic semiconductors, polymers with specific recognition properties, or as a component in supramolecular assemblies. The exploration of its use as a building block in metal-organic frameworks (MOFs) or as a ligand for functional metal complexes also presents an interesting avenue for future research.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-cyclohexylpyrimidin-2-amine?

Methodological Answer:
The synthesis of This compound typically involves nucleophilic substitution or coupling reactions. A common approach is the Buchwald-Hartwig amination, where a pyrimidine halide reacts with cyclohexylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Key parameters include:

  • Solvent: Toluene or dioxane at reflux (~110°C).
  • Catalyst System: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and a base like Cs₂CO₃.
  • Reaction Time: 12–24 hours under inert atmosphere .
    Optimization may involve varying ligand-to-metal ratios or using microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for pyrimidine protons (δ 8.2–8.6 ppm, doublets) and cyclohexyl protons (δ 1.2–2.0 ppm, multiplet). Integration ratios confirm substituent positions .
    • ¹³C NMR: Pyrimidine carbons appear at δ 155–165 ppm, while cyclohexyl carbons range from δ 20–35 ppm .
  • X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) reveals bond angles, torsion angles, and intermolecular interactions. For example, the pyrimidine ring typically adopts a planar geometry, with the cyclohexyl group in a chair conformation .

Advanced: How can computational methods predict the reactivity of this compound in catalytic applications?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties and reaction pathways. Key steps:

Geometry Optimization: Minimize energy for the ground-state structure.

Frontier Molecular Orbital Analysis: Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

Transition State Modeling: Identify activation barriers for reactions like C–N coupling or hydrogenation.
For example, the pyrimidine nitrogen atoms may act as Lewis bases in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺ or Pd⁰) .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

Methodological Answer:
Discrepancies often arise from impurities or measurement protocols. To address this:

  • Standardize Protocols: Use NIST-recommended methods for melting point determination (e.g., capillary tube method with controlled heating rates) .
  • Cross-Validate Techniques: Compare DSC (Differential Scanning Calorimetry) data with traditional melting point apparatus results.
  • Purity Assessment: Employ HPLC (≥95% purity threshold) or elemental analysis to verify sample integrity .

Advanced: What strategies are effective for studying this compound as a ligand in coordination chemistry?

Methodological Answer:

  • Complex Synthesis: React the compound with metal precursors (e.g., CuCl₂ or PdCl₂) in ethanol/water mixtures at 60°C. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
  • Stability Studies: Use cyclic voltammetry to assess redox behavior of the metal complex.
  • Catalytic Testing: Evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) by tracking yields via GC-MS .

Basic: What safety considerations are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal in designated organic waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.